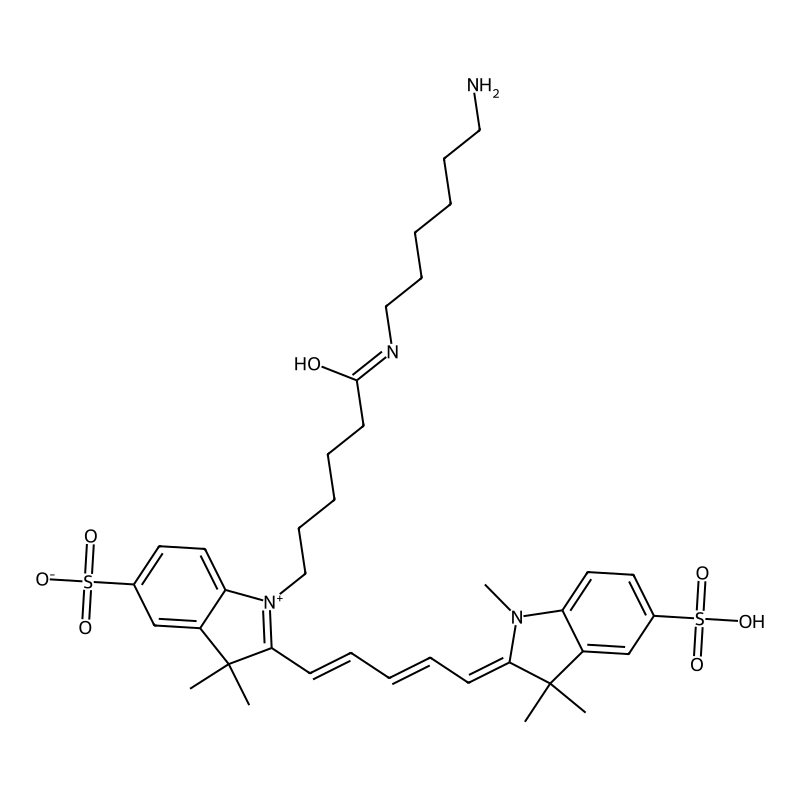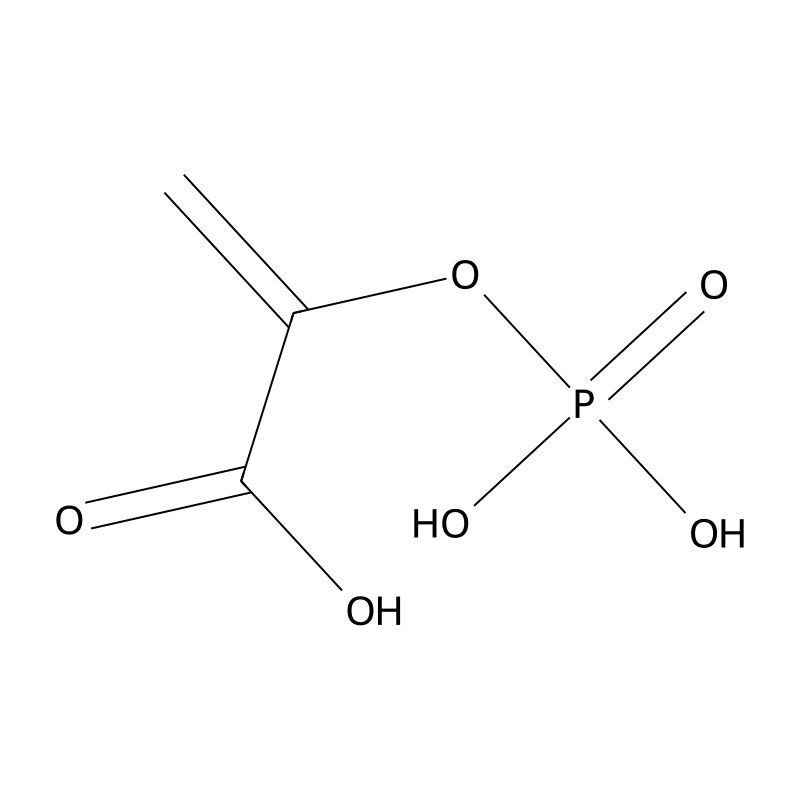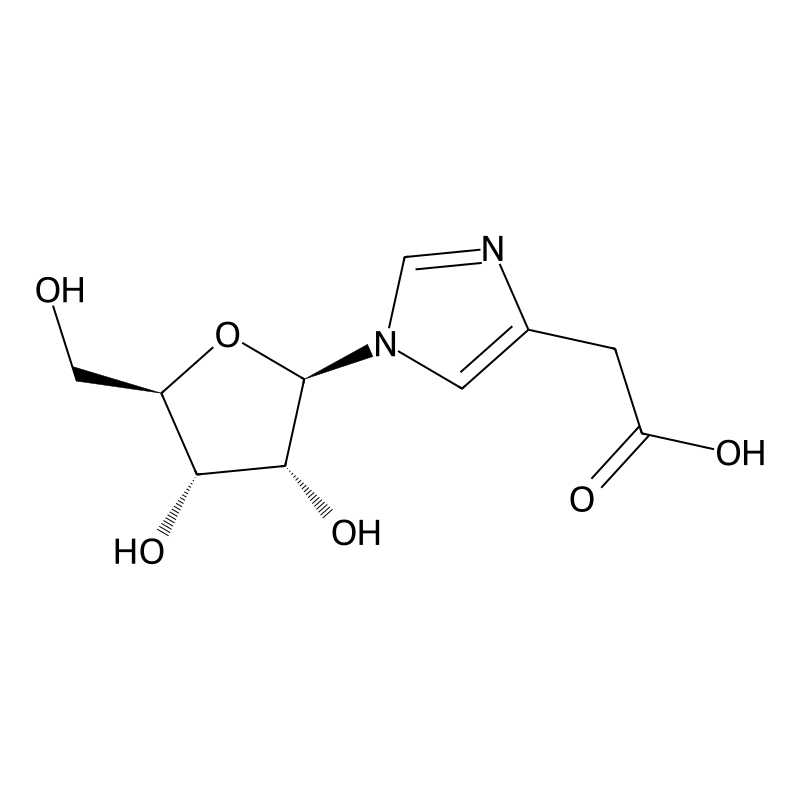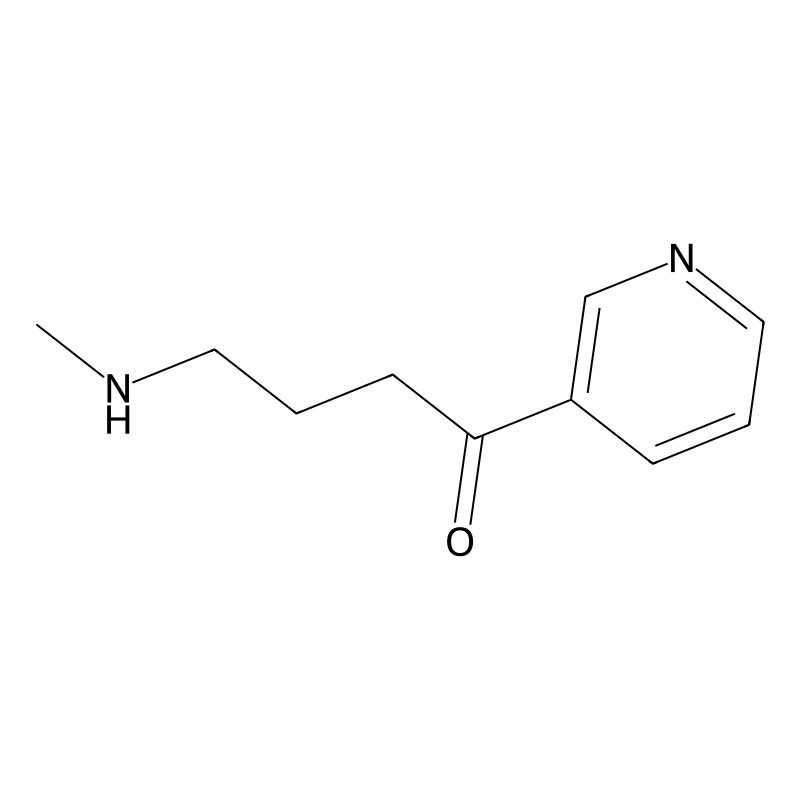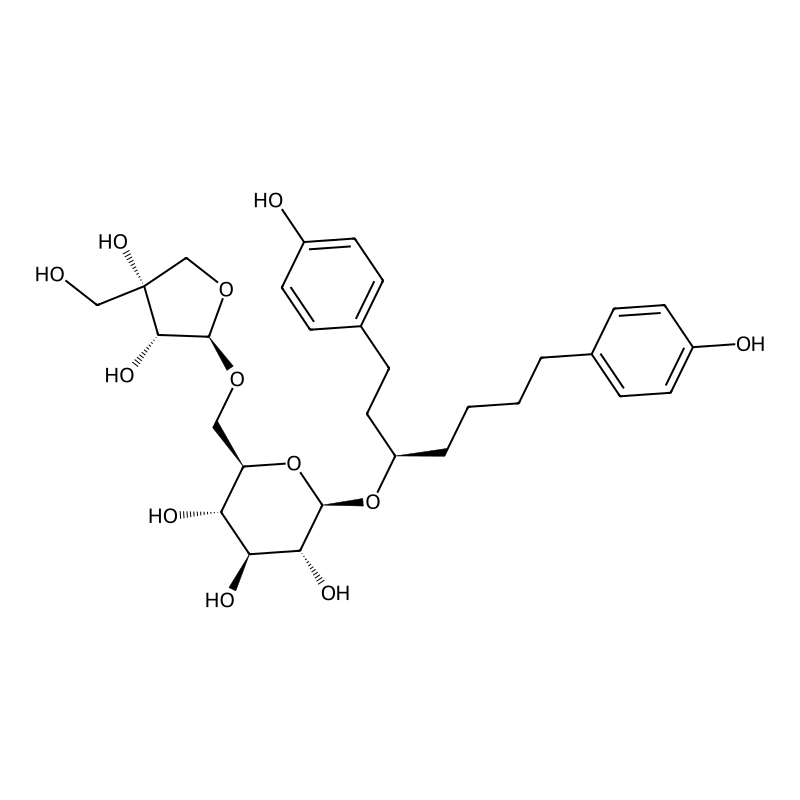Larazotide acetate
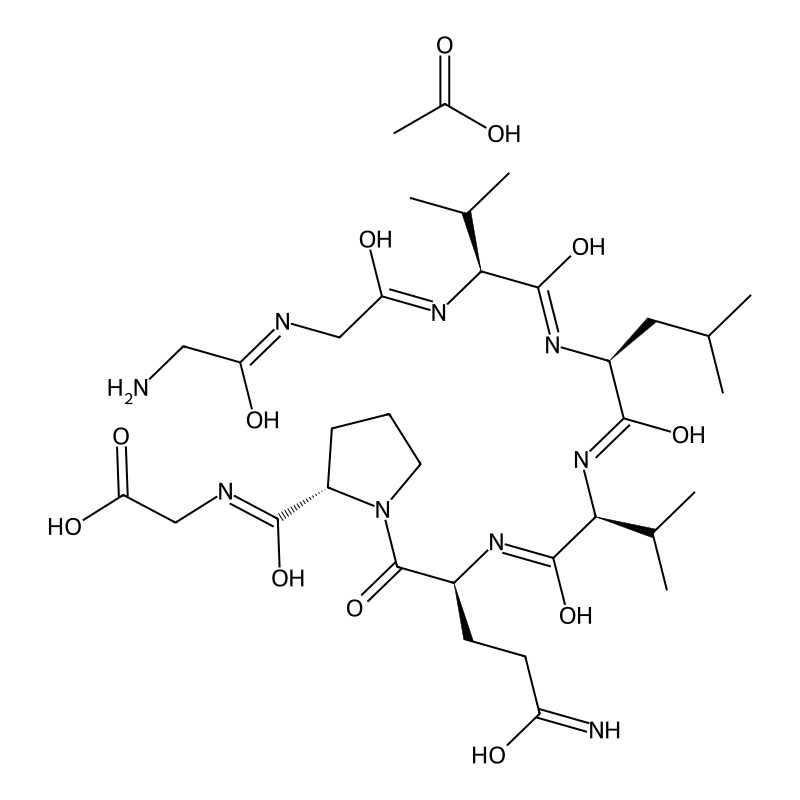
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Larazotide acetate is a synthetic octapeptide composed of eight amino acids, designed to act as a tight junction regulator. It was developed from a protein known as zonula occludens toxin, which is secreted by Vibrio cholerae. This compound is primarily investigated for the treatment of celiac disease, a condition characterized by an inappropriate immune response to gluten, leading to intestinal damage. Larazotide acetate functions by preventing the disassembly of tight junctions in the intestinal epithelium, thereby reducing intestinal permeability and mitigating gluten-induced inflammation .
- LA is believed to act by antagonizing zonulin, a protein that increases intestinal permeability [, ].
- By reducing zonulin-induced permeability, LA may help restore the tight junctions between intestinal cells, leading to improved barrier function [].
- Additionally, LA might interact with actin filaments and myosin light chain kinase, further contributing to tight junction closure [].
- Studies suggest LA is generally well-tolerated with no major safety concerns reported in clinical trials [].
- However, as with any new drug, further research is needed to comprehensively assess its safety profile.
Please note:
- Phase 3 clinical trials for LA as a treatment for celiac disease were discontinued.
- While research suggests potential benefits, further investigation is needed before LA becomes a standard treatment option.
Mechanism of Action
Celiac disease is an autoimmune disorder triggered by gluten exposure in individuals with genetic predisposition. Larazotide acetate works by targeting tight junctions (TJs) in the intestinal lining. TJs are protein complexes that regulate the passage of substances between cells. In celiac disease, gluten exposure disrupts TJs, allowing passage of undigested gluten particles into the bloodstream, triggering an immune response [].
Larazotide acetate acts as a tight junction regulator. Studies suggest it promotes TJ assembly and strengthens the barrier function of the intestinal lining. This could potentially prevent gluten from reaching the immune system and reducing inflammation [, ].
Preclinical Studies
Preclinical studies of larazotide acetate demonstrated its potential to regulate TJs. It inhibited gliadin-induced (gliadin is a component of gluten) disruption of TJs, reduced macrophage recruitment, and decreased intestinal permeability in animal models []. These findings provided a strong foundation for further clinical trials.
Clinical Trials
Larazotide acetate has undergone several clinical trials to assess its efficacy and safety in celiac disease patients. Initial trials using a gluten challenge model showed promise. Larazotide acetate appeared to prevent some of the negative effects of gluten exposure, including increased intestinal permeability and symptom severity [].
However, a larger phase 3 clinical trial designed to evaluate the drug's effectiveness in reducing symptoms in patients already on a gluten-free diet was discontinued in 2020. The trial did not meet its primary endpoint of reducing symptom severity compared to the placebo group [].
Despite the setback, research on larazotide acetate continues. Scientists are exploring its potential applications in other conditions associated with leaky gut, such as short bowel syndrome [].
Note:
- More research is needed to determine the long-term efficacy and safety of larazotide acetate.
- Larazotide acetate is currently not an approved treatment for celiac disease.
The primary chemical reaction involving larazotide acetate is its interaction with tight junction proteins. It inhibits the effects of zonulin, a protein that modulates paracellular permeability. By binding to specific receptors on epithelial cells, larazotide acetate stabilizes the tight junctions and prevents their opening in response to gluten peptides and inflammatory cytokines . The chemical structure can be represented by its molecular formula and its IUPAC name is complex, reflecting its intricate peptide composition .
Larazotide acetate exhibits significant biological activity in regulating intestinal permeability. It has been shown to inhibit gliadin-induced alterations in tight junction integrity, thereby preventing the translocation of gluten peptides into the lamina propria where they can provoke an immune response. In clinical studies, larazotide acetate has demonstrated efficacy in reducing gastrointestinal symptoms associated with gluten exposure in patients with celiac disease . The compound does not appear to enter systemic circulation, which minimizes potential side effects and enhances its safety profile compared to systemic treatments .
The synthesis of larazotide acetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process typically includes:
- Activation: Amino acids are activated using coupling reagents.
- Coupling: Activated amino acids are sequentially added to a resin-bound growing peptide chain.
- Cleavage: Once the peptide is synthesized, it is cleaved from the resin and deprotected.
- Purification: The crude product undergoes purification through high-performance liquid chromatography to achieve the final product .
Larazotide acetate is primarily researched for its application in treating celiac disease. Its ability to regulate tight junctions makes it a promising adjunct therapy for patients who continue to experience symptoms despite adhering to a gluten-free diet. Additionally, ongoing studies are exploring its potential use in other gastrointestinal disorders characterized by increased intestinal permeability .
Interaction studies have shown that larazotide acetate effectively inhibits the cytoskeletal rearrangement and redistribution of tight junction proteins induced by gliadin exposure. This action helps maintain intestinal barrier function during gluten challenges. Clinical trials have indicated that larazotide acetate can significantly reduce gastrointestinal symptoms and prevent increases in intestinal permeability associated with gluten ingestion .
Several compounds exhibit similar mechanisms of action or therapeutic potential as larazotide acetate:
Larazotide acetate's uniqueness lies in its specific targeting of tight junctions without systemic absorption, making it distinct from both endogenous regulators like zonulin and other therapeutic agents that may have broader systemic effects or less specificity for intestinal permeability regulation .
Primary Sequence and Amino Acid Configuration
Larazotide acetate (C₃₄H₅₉N₉O₁₂) is a synthetic octapeptide derived from the carboxyl terminus of Vibrio cholerae zonula occludens toxin (Zot). Its primary sequence is Glycyl-Glycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine (IUPAC condensed: H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH), forming a single-chain peptide with a molecular weight of 785.9 g/mol. The stereochemistry is defined by L-amino acids except for the glycine residues, which lack chiral centers. This sequence mimics a fragment of human zonulin, an endogenous tight junction regulator.
Table 1: Amino Acid Sequence and Structural Features
| Position | Amino Acid | Configuration | Role in Structure |
|---|---|---|---|
| 1 | Glycine | Non-chiral | Flexibility |
| 2 | Glycine | Non-chiral | Flexibility |
| 3 | L-Valine | L-form | Hydrophobic core |
| 4 | L-Leucine | L-form | Hydrophobic core |
| 5 | L-Valine | L-form | Hydrophobic core |
| 6 | L-Glutamine | L-form | Hydrogen bonding |
| 7 | L-Proline | L-form | Structural rigidity |
| 8 | Glycine | Non-chiral | Terminal flexibility |
Acetate Salt Formation and Stability
Larazotide acetate exists as a 1:1 salt with acetic acid (CH₃CO₂H), enhancing solubility and shelf-life stability. The acetate counterion neutralizes the peptide’s terminal carboxyl group, reducing electrostatic repulsion between adjacent residues. Structural stability is maintained at −20°C in anhydrous conditions, with a recommended storage period of ≤1 month for aqueous solutions to prevent degradation.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₅₉N₉O₁₂ | |
| Solubility (Water) | 15 mg/mL at 25°C | |
| Storage Conditions | −20°C, anhydrous |
Synthetic Routes and Optimization
Solid-Phase Peptide Synthesis (SPPS) Strategies
Larazotide acetate is synthesized via Fmoc/t-Bu solid-phase peptide synthesis (SPPS) on Wang resin. Key steps include:
- Resin Loading: Fmoc-protected amino acids are sequentially coupled to the resin via HBTU/HOAt activation.
- Deprotection: Fmoc groups are removed using 25% piperidine in DMF.
- Coupling: Amino acids are added in reverse sequence (Gly → Pro → Gln → Val → Leu → Val → Gly → Gly) to minimize steric hindrance.
- Cleavage: The peptide is released from the resin using TFA/TIS/H₂O (90:5:5 v/v), followed by precipitation with cold ether.
Table 3: SPPS Optimization Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Coupling Reagent | HBTU/HOAt | High activation efficiency |
| Base | DIEA | Neutralizes acid byproducts |
| Temperature | 75°C (microwave) | Accelerates reaction kinetics |
| Purity Post-Synthesis | >99% (RP-HPLC) | Ensures monodispersity |
Industrial-Scale Production and Purification Techniques
Industrial synthesis employs automated peptide synthesizers (e.g., Biotage Alstra) for reproducibility. Post-synthesis purification involves:
- Reverse-Phase HPLC: Utilizes C18 columns with acetonitrile/TFA gradients to achieve >99% purity.
- Lyophilization: Removes residual solvents without denaturing the peptide.
- Quality Control: FT-MS confirms molecular weight (785.9 g/mol), while NMR validates stereochemistry.
Figure 1: Industrial-Scale SPPS Workflow
(Note: Replace with textual description if images are not allowed)
- Resin Preparation: Fmoc-Wang resin loaded with Gly.
- Automated Coupling: Sequential addition of Fmoc-aa-OH.
- Cleavage & Purification: TFA-mediated release followed by HPLC.
Tight Junction Regulation Pathways
Zonulin Receptor Antagonism
Larazotide acetate functions as a zonulin antagonist through competitive inhibition of zonulin binding to target receptors, specifically epidermal growth factor receptor and protease-activated receptor 2 [1] [2]. The mechanism involves preventing the downstream effects of zonulin binding after intestinal gliadin exposure, thereby maintaining tight junction integrity [1]. Research demonstrates that larazotide acetate competitively inhibits zonulin binding to these target receptors, though further mechanistic studies are needed to fully support this proposal [1] [2].
The zonulin pathway is activated through two primary mechanisms: direct binding of zonulin to epidermal growth factor receptor and transactivation of epidermal growth factor receptor through protease-activated receptor 2 activation [1]. Current literature suggests that alterations in intestinal permeability by zonulin are primarily dependent on protease-activated receptor 2 transactivation of epidermal growth factor receptor, as mice lacking protease-activated receptor 2 did not exhibit epidermal growth factor receptor-dependent reduction in transepithelial electrical resistance when exposed to zonulin [1].
Studies using Caco-2 brush-border-expressing cells exposed to AT-1002, a synthetic hexamer peptide derived from the active zonula occludens toxin fragment, demonstrated that larazotide acetate treatment reduced both rearrangement and redistribution of actin and the tight junction-associated protein zonula occludens-1 [1] [4]. The protease-activated receptor 2 activating peptide tethering motif and AT-1002 are structurally similar, and this motif similarity may be responsible for AT-1002-associated occludin and zonula occludens-1 displacement, leading to increased intestinal permeability [1].
| Receptor Type | Mechanism | Effect of Larazotide Acetate |
|---|---|---|
| Epidermal Growth Factor Receptor | Direct zonulin binding | Competitive inhibition [1] |
| Protease-Activated Receptor 2 | Transactivation of EGFR | Prevents receptor activation [1] |
| Combined Pathway | Actin polymerization and tight junction protein phosphorylation | Blocks tight junction disassembly [1] |
Modulation of Paracellular Permeability
Larazotide acetate demonstrates significant effects on paracellular permeability through multiple mechanisms affecting tight junction structure and function [9] [13]. Research using ischemia-injured porcine jejunum showed that 1 micromolar larazotide acetate significantly enhanced transepithelial electrical resistance above ischemic injured controls and significantly reduced serosal-to-mucosal flux of lipopolysaccharide [13]. The compound exhibits dose-dependent effects, with optimal efficacy observed at 1 micromolar concentration, while higher doses of 10 micromolar were less effective due to inhibition by larazotide acetate fragments [13].
Experimental data from Ussing chamber studies demonstrate that larazotide acetate application resulted in elevated transepithelial electrical resistance at specific timepoints (T=180, T=195, T=240 minutes) throughout the recovery period when compared to untreated ischemia-injured mucosa [13]. Mucosal-to-serosal flux measurements of fluorescein isothiocyanate-labeled lipopolysaccharide during ex vivo recovery showed that treatment with 1 micromolar larazotide acetate significantly reduced lipopolysaccharide flux compared to untreated ischemia-injured jejunal mucosa during the 4-hour recovery period [13].
Studies using leaky Madin-Darby canine kidney type II cells treated with larazotide acetate revealed that tight junction proteins, including occludin and claudin-3, had less intracellular distribution and concurrently more membrane expression, while actin was more associated with intercellular junctions [1] [9]. This redistribution pattern indicates enhanced tight junction assembly and improved barrier function [9].
| Parameter | Control | Larazotide Acetate Treatment | Significance |
|---|---|---|---|
| Transepithelial Electrical Resistance (Ω·cm²) | 25.6 ± 5.8 | Significant increases at T=180, 195, 240 | P < 0.05 [13] |
| Lipopolysaccharide Flux | Elevated in injured tissue | Significantly reduced at T=240 | P < 0.05 [13] |
| Claudin-4 Membrane Expression | 0.43 ± 0.06 (densitometry ratio) | 0.80 ± 0.05 (densitometry ratio) | P < 0.01 [13] |
Molecular Targets and Signaling Cascades
Interaction with Zonula Occludens-1 and Actin Cytoskeleton Rearrangement
Larazotide acetate exerts significant effects on zonula occludens-1 protein and actin cytoskeleton organization through mechanisms that promote tight junction assembly and stabilization [4] [9] [11]. Research demonstrates that larazotide acetate prevents the redistribution and rearrangement of zonula occludens-1 and actin filaments caused by various stimuli, including AT-1002 and gliadin fragments in Caco-2 and IEC6 cells [4].
Quantitative analysis reveals that larazotide acetate treatment significantly increased zonula occludens-1 protein quantification in the junctional area compared to AT-1002 treatment, which serves to decrease junctional area [11]. The compound promotes actin rearrangement and junctional distribution of zonula occludens-1, occludin, claudins, and E-cadherin in tight junction assembly assays [9]. Fluorescence intensity measurements show that actin fluorescence intensity significantly increased in the presence of larazotide acetate compared to AT-1002 alone [11].
Studies using calcium switch assays in Madin-Darby canine kidney cells demonstrated that larazotide acetate promoted tight junction assembly through enhanced actin rearrangement and redistribution of tight junction and adherens junction proteins [9]. The compound facilitates the junctional distribution of E-cadherin, with biotinylation studies confirming that larazotide acetate increased the proportion of E-cadherin at cell junctions compared to control conditions [11].
Immunofluorescence analysis of recovered ischemia-injured intestine treated with larazotide acetate showed qualitatively more visible claudin-4 in the membrane compared to untreated tissues after 240 minutes of recovery [13]. Western blot analysis revealed significantly increased claudin-4 protein in the membrane fraction when compared to untreated ischemia-injured tissues, with a claudin-4/β-actin densitometry ratio of 0.80 ± 0.05 in larazotide acetate-treated tissues versus 0.43 ± 0.06 in untreated recovered ischemia-injured tissues [13].
| Protein Target | Effect of Larazotide Acetate | Measurement Method | Significance |
|---|---|---|---|
| Zonula Occludens-1 | Increased junctional localization | Immunofluorescence quantification | Significantly increased versus AT-1002 [11] |
| Actin | Enhanced filament organization | Fluorescence intensity | Significantly increased versus control [11] |
| Claudin-4 | Increased membrane expression | Western blot densitometry | P < 0.01 versus untreated [13] |
| E-cadherin | Enhanced junctional distribution | Biotinylation assay | Increased proportion at junctions [11] |
Inhibition of Myosin Light Chain Kinase
Larazotide acetate demonstrates inhibitory effects on myosin light chain kinase through mechanisms that regulate myosin light chain phosphorylation and subsequent tight junction assembly [1] [2]. Research indicates that larazotide acetate has been linked to inhibition of myosin light chain kinase, which likely reduces tension on actin filaments, thereby facilitating tight junction closure [1] [2].
The myosin light chain pathway represents a critical mechanism by which larazotide acetate regulates tight junction structure [1]. Myosin light chain phosphorylation by either myosin light chain kinase or rho-associated coiled coil containing protein kinase stimulates tight junction regulation via contraction of the perijunctional actomyosin ring [1]. This contractile event leads to opening of tight junction structures, as transmembrane tight junction proteins are linked to the perijunctional actomyosin ring through peripheral membrane proteins such as zonula occludens-1 [1].
Experimental evidence from Caco-2 brush-border-expressing cells pretreated with larazotide acetate and exposed to anoxia/reoxygenation demonstrated significantly increased levels of membrane-bound occludin when compared with untreated anoxia-injured cells [1]. Importantly, anoxia/reoxygenation-induced increases in phosphorylated myosin light chain were attenuated by pretreatment with larazotide acetate in these cells, demonstrating the role of larazotide acetate in the myosin light chain pathway of tight junction regulation [1].
Studies suggest that larazotide acetate may function through inhibition of myosin light chain kinase and potentially rho-associated coiled coil containing protein kinase, though further mechanistic studies are needed to determine the precise mechanisms [1] [2]. Gene ontology annotation from next-generation RNA sequencing revealed that larazotide acetate treatment affected critical signaling pathways, including rho/ras guanosine triphosphate phosphohydrolase binding and protein serine/threonine kinase activity [10].
| Target Kinase | Mechanism | Effect of Larazotide Acetate | Supporting Evidence |
|---|---|---|---|
| Myosin Light Chain Kinase | Phosphorylates myosin light chain | Inhibition reduces actin tension | Attenuated phosphorylated MLC in anoxia studies [1] |
| Rho-Associated Protein Kinase | Activates MLCK and inactivates MLCP | Potential inhibition pathway | Gene expression analysis shows differential regulation [10] |
| Perijunctional Actomyosin Ring | Contractile mechanism | Reduced contractility promotes TJ closure | Increased membrane-bound occludin expression [1] |
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Szaflarska-Popławska A. Non-dietary methods in the treatment of celiac disease. Prz Gastroenterol. 2015;10(1):12-7. doi: 10.5114/pg.2014.47503. Epub 2015 Jan 14. Review. PubMed PMID: 25960809; PubMed Central PMCID: PMC4411409.
3: Veeraraghavan G, Leffler DA, Kaswala DH, Mukherjee R. Celiac disease 2015 update: new therapies. Expert Rev Gastroenterol Hepatol. 2015 Jul;9(7):913-27. doi: 10.1586/17474124.2015.1033399. Epub 2015 Apr 12. Review. PubMed PMID: 25864708.
4: Zofková I. [Celiac disease and its relation to bone metabolism]. Cas Lek Cesk. 2009;148(6):246-8. Review. Czech. PubMed PMID: 19642305.
5: Baldassarre M, Laneve AM, Grosso R, Laforgia N. Celiac disease: pathogenesis and novel therapeutic strategies. Endocr Metab Immune Disord Drug Targets. 2008 Sep;8(3):152-8. Review. PubMed PMID: 18782011.

